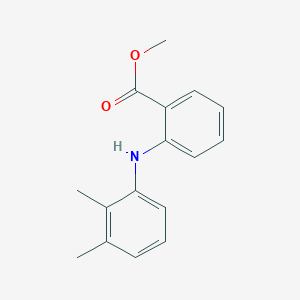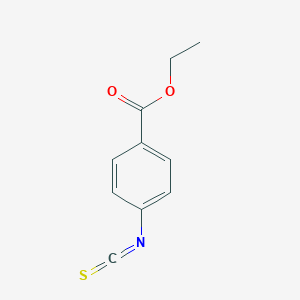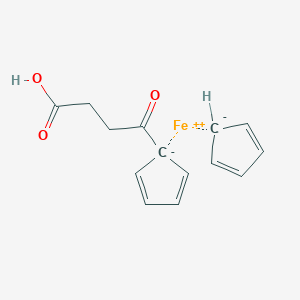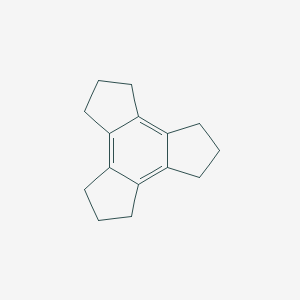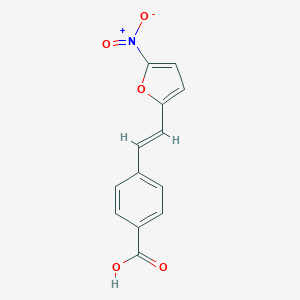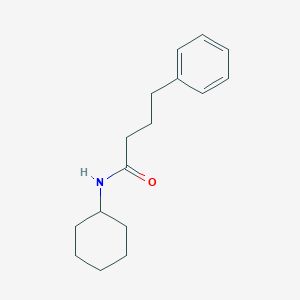
N-cyclohexyl-4-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-4-phenylbutanamide, also known as CX-5461, is a small molecule inhibitor that has gained significant attention in recent years due to its potential application in cancer therapy. CX-5461 is a selective inhibitor of RNA polymerase I, which is responsible for the transcription of ribosomal RNA.
Wirkmechanismus
N-cyclohexyl-4-phenylbutanamide selectively inhibits RNA polymerase I by binding to a specific pocket within the enzyme. This binding prevents the enzyme from transcribing ribosomal RNA, leading to the downregulation of ribosomal RNA synthesis. The inhibition of ribosomal RNA synthesis ultimately leads to the inhibition of cancer cell growth.
Biochemische Und Physiologische Effekte
N-cyclohexyl-4-phenylbutanamide has been shown to have a significant effect on cancer cell growth in preclinical models. In addition to its selective inhibition of RNA polymerase I, N-cyclohexyl-4-phenylbutanamide has also been shown to induce DNA damage and activate the p53 pathway, which plays a critical role in the regulation of cell growth and apoptosis. N-cyclohexyl-4-phenylbutanamide has also been shown to have an effect on the tumor microenvironment, leading to the inhibition of angiogenesis and the promotion of immune cell infiltration.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-cyclohexyl-4-phenylbutanamide is its selectivity for RNA polymerase I. This selectivity allows for the specific targeting of cancer cells while minimizing the toxicity to normal cells. However, the synthesis of N-cyclohexyl-4-phenylbutanamide is a complex process that requires expertise in organic chemistry, making it difficult to produce large quantities of the compound. In addition, N-cyclohexyl-4-phenylbutanamide has been shown to have limited efficacy in certain types of cancer, highlighting the need for further research to identify the optimal patient population for this therapy.
Zukünftige Richtungen
There are several future directions for the research and development of N-cyclohexyl-4-phenylbutanamide. One potential direction is the combination of N-cyclohexyl-4-phenylbutanamide with other therapies, such as chemotherapy or immunotherapy, to enhance its efficacy. Another direction is the identification of biomarkers that can predict response to N-cyclohexyl-4-phenylbutanamide, allowing for the selection of patients who are most likely to benefit from this therapy. Finally, further research is needed to understand the long-term effects of N-cyclohexyl-4-phenylbutanamide on normal cells and the potential for resistance to develop over time.
Conclusion:
N-cyclohexyl-4-phenylbutanamide is a promising small molecule inhibitor that has the potential to be a valuable addition to cancer therapy. Its selective inhibition of RNA polymerase I and its effects on the tumor microenvironment make it an attractive candidate for further research and development. However, further studies are needed to fully understand its mechanism of action, optimize its efficacy, and identify the patient population that will benefit most from this therapy.
Synthesemethoden
The synthesis of N-cyclohexyl-4-phenylbutanamide involves the reaction of 4-phenylbutyric acid with cyclohexylamine to form the corresponding amide. The amide is then subjected to a series of reactions, including acylation and cyclization, to yield the final product. The synthesis of N-cyclohexyl-4-phenylbutanamide is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-4-phenylbutanamide has been extensively studied for its potential application in cancer therapy. RNA polymerase I is overexpressed in many types of cancer, including breast, ovarian, and pancreatic cancer. N-cyclohexyl-4-phenylbutanamide selectively inhibits RNA polymerase I, leading to the downregulation of ribosomal RNA synthesis and ultimately, the inhibition of cancer cell growth. N-cyclohexyl-4-phenylbutanamide has been shown to be effective in preclinical models of cancer, and clinical trials are currently underway to evaluate its safety and efficacy in humans.
Eigenschaften
CAS-Nummer |
64353-78-2 |
|---|---|
Produktname |
N-cyclohexyl-4-phenylbutanamide |
Molekularformel |
C16H23NO |
Molekulargewicht |
245.36 g/mol |
IUPAC-Name |
N-cyclohexyl-4-phenylbutanamide |
InChI |
InChI=1S/C16H23NO/c18-16(17-15-11-5-2-6-12-15)13-7-10-14-8-3-1-4-9-14/h1,3-4,8-9,15H,2,5-7,10-13H2,(H,17,18) |
InChI-Schlüssel |
NWKPABISVRIQLP-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)CCCC2=CC=CC=C2 |
Kanonische SMILES |
C1CCC(CC1)NC(=O)CCCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



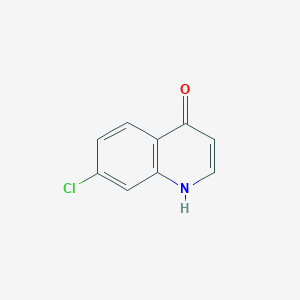
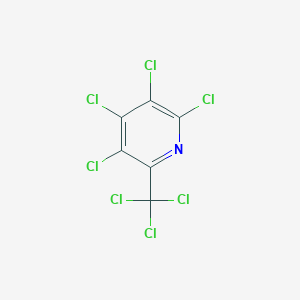
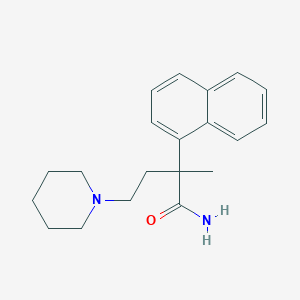
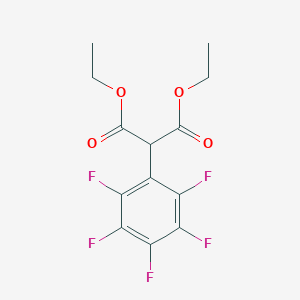
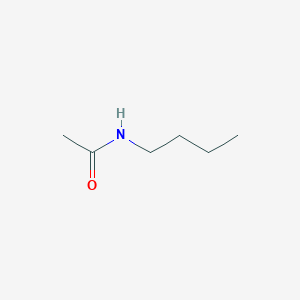
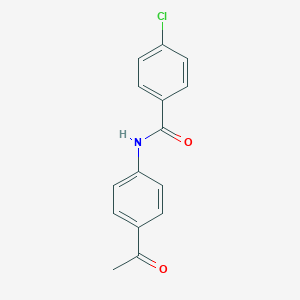
![1-[(1S)-3alpha-Methyl-2alpha-(3-isopropylfuran-2-yl)cyclopentan-1alpha-yl]ethanone](/img/structure/B74006.png)
![1-Propanone, 3-[(4-methoxyphenyl)amino]-1,3-diphenyl-](/img/structure/B74007.png)
